G-749 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G-749 hydrochloride is a novel and potent inhibitor of Fms-like tyrosine receptor kinase 3 (FLT3). It has shown significant efficacy in inhibiting both wild-type and mutant forms of FLT3, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L . This compound has been primarily developed for the treatment of acute myeloid leukemia (AML), a hematologic disorder characterized by the abnormal proliferation of hematopoietic progenitor cells .
Preparation Methods
The synthesis of G-749 hydrochloride involves a structure-based drug design approach. The synthetic route includes the preparation of ethyl 4-methyl-2-methylthio-6-(4-phenoxy-phenylamino)pyrimidine-5-carboxylate, followed by further chemical modifications . The reaction conditions typically involve the use of concentrated hydrochloric acid and ethanol as solvents . Industrial production methods are not extensively detailed in the literature, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
G-749 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include hydrochloric acid, ethanol, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
G-749 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting kinase pathways.
Mechanism of Action
The mechanism of action of G-749 hydrochloride involves the inhibition of FLT3 kinase phosphorylation. This inhibition disrupts the signaling pathways associated with cell proliferation and survival, leading to apoptosis in AML cells . The molecular targets include FLT3 kinase and its downstream effectors such as STAT5 and ERK1/2 .
Comparison with Similar Compounds
G-749 hydrochloride is unique in its ability to inhibit a wide range of FLT3 mutants, including those resistant to other inhibitors like PKC412 and AC220 . Similar compounds include:
PKC412 (Midostaurin): Another FLT3 inhibitor used in the treatment of AML.
AC220 (Quizartinib): A selective FLT3 inhibitor with activity against FLT3-ITD mutants.
Biological Activity
G-749 hydrochloride is a novel compound primarily recognized for its potent inhibitory effects on receptor tyrosine kinases (RTKs), particularly FLT3, which is implicated in various hematological malignancies, including acute myeloid leukemia (AML). This article delves into the biological activity of G-749, exploring its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
G-749 functions as a FLT3 kinase inhibitor , demonstrating significant potency against both wild-type and mutant forms of the FLT3 receptor. The compound inhibits FLT3 phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells. Specifically, it has shown inhibitory activity with IC50 values as low as 0.4 nM for wild-type FLT3 and 0.6 nM for the D835Y mutant, indicating its effectiveness even in drug-resistant contexts .
Key Mechanisms:
- Inhibition of FLT3 Phosphorylation: G-749 effectively blocks the activation of downstream signaling pathways critical for cell survival and proliferation.
- Degradation of TYRO3: The compound promotes the degradation of the TAM receptor tyrosine kinase TYRO3 through regulated intramembrane proteolysis (RIP), which is vital for tumorigenesis inhibition .
- Apoptotic Induction: G-749 treatment leads to increased levels of active caspase-3/7 and cleaved PARP, signifying enhanced apoptosis in treated cells .
Efficacy in Cancer Models
G-749 has been extensively studied in various cancer models, particularly focusing on its effects on colon cancer and AML.
Case Studies
-
Colon Cancer:
- In vitro studies demonstrated that G-749 significantly reduced cell viability in colon cancer cell lines (HCT15 and SW620) in a concentration-dependent manner. The compound was shown to inhibit cell proliferation and promote apoptosis by downregulating signaling pathways involving STAT3 and AKT .
- In vivo studies using xenograft mouse models confirmed that G-749 treatment led to a significant reduction in tumor growth and decreased levels of phosphorylated STAT3 and AKT, further supporting its potential as a therapeutic agent against colon cancer.
-
Acute Myeloid Leukemia (AML):
- G-749 exhibited strong antiproliferative effects against various AML cell lines addicted to FLT3 mutations (e.g., MV4-11, Molm-14). It maintained efficacy even in environments mimicking drug resistance, such as patient plasma .
- Animal studies showed that oral administration of G-749 resulted in complete tumor regression without relapse, highlighting its potential for clinical application in AML treatment .
Comparative Efficacy with Other Kinase Inhibitors
A comparative analysis of G-749 with other known FLT3 inhibitors like AC220 and PKC412 reveals that G-749 not only retains efficacy against resistant mutations but also exhibits a unique inhibition profile across multiple RTKs.
Compound | Target Kinases | IC50 (nM) | Notable Activity |
---|---|---|---|
G-749 | FLT3 | 0.4 - 2.7 | Potent against FLT3 mutants |
AXL | 20 | Inhibits metastasis | |
MER | 1 | Effective in colon cancer | |
AC220 | FLT3 | ~10 | Less effective against mutants |
PKC412 | FLT3 | ~20 | Resistance observed in some cases |
Properties
CAS No. |
1457983-33-3 |
---|---|
Molecular Formula |
C25H26BrClN6O2 |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride |
InChI |
InChI=1S/C25H25BrN6O2.ClH/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18;/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31);1H |
InChI Key |
UDYYCTJUUMIMHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.